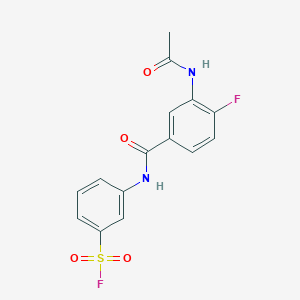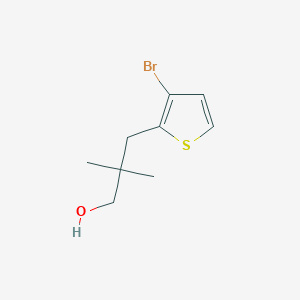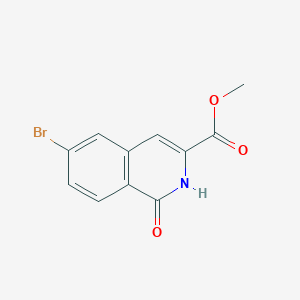
3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-acetamido-4-fluorobenzamido)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are known for their reactivity and are often used in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetamido-4-fluorobenzamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the acylation of 3-amino-4-fluorobenzoic acid with acetic anhydride to form 3-acetamido-4-fluorobenzoic acid. This intermediate is then coupled with 3-aminobenzenesulfonyl fluoride under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-acetamido-4-fluorobenzamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation Products: Oxidation can yield sulfonic acids or other oxidized derivatives.
Hydrolysis Products: Hydrolysis typically produces the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
3-(3-acetamido-4-fluorobenzamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives.
Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine: Its potential as a pharmaceutical intermediate or active ingredient is being explored, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-acetamido-4-fluorobenzamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride
- 3-Acetamido-4-fluorobenzenesulfonamide
- 3-(4-Fluorobenzamido)benzenesulfonyl fluoride
Uniqueness
Compared to similar compounds, 3-(3-acetamido-4-fluorobenzamido)benzene-1-sulfonyl fluoride has a unique combination of functional groups that confer specific reactivity and potential applications. The presence of both acetamido and fluorobenzamido groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.
Eigenschaften
CAS-Nummer |
2224277-88-5 |
|---|---|
Molekularformel |
C15H12F2N2O4S |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
3-[(3-acetamido-4-fluorobenzoyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H12F2N2O4S/c1-9(20)18-14-7-10(5-6-13(14)16)15(21)19-11-3-2-4-12(8-11)24(17,22)23/h2-8H,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
MGVWGWWQGFCOMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)

![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)


![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)


